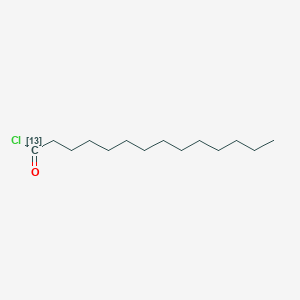

(1-~13~C)Tetradecanoyl chloride

Description

Significance of Stable Isotope Labeling in Mechanistic Studies

Stable isotope labeling is a cornerstone of modern mechanistic studies, providing unambiguous insights into reaction pathways and molecular transformations. By replacing an atom in a molecule with its heavier, stable isotope, researchers can track the labeled atom's position in the products of a reaction. This technique, often coupled with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, helps to confirm or refute proposed reaction mechanisms. The use of stable isotopes can reveal the origin of atoms in a product, the breaking and forming of chemical bonds, and the stereochemistry of a reaction.

Role of 13C Labeled Compounds in Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Compounds labeled with carbon-13 (¹³C) are particularly valuable in this field. When a ¹³C-labeled substrate, such as a fatty acid, is introduced to cells or an organism, it is metabolized and the ¹³C atoms are incorporated into various downstream metabolites. nih.govmdpi.com By analyzing the distribution of the ¹³C label in these metabolites, researchers can map out the flow of carbon through different metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable with traditional static measurements of metabolite concentrations. nih.gov Such studies are crucial for understanding cellular physiology in both health and disease, and for identifying potential targets for therapeutic intervention. nih.gov For instance, ¹³C-labeled fatty acids have been instrumental in studying lipid biosynthesis and turnover in various organisms. ckisotopes.comoup.comresearchgate.net

Overview of Acyl Chlorides as Synthetic Precursors in Research

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by a -COCl functional group. biorxiv.org This high reactivity makes them excellent acylating agents and versatile precursors in organic synthesis. biorxiv.orgresearchgate.net They readily react with a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. This reactivity is harnessed by chemists to construct complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

(113C)tetradecanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3/i14+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWCRLGKYWVLHQ-UJKGMGNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[13C](=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745691 | |

| Record name | (1-~13~C)Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-34-1 | |

| Record name | (1-~13~C)Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286425-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 13c Tetradecanoyl Chloride

(1-13C)Tetradecanoyl chloride is a derivative of myristic acid, a 14-carbon saturated fatty acid, where the carbonyl carbon is replaced with a ¹³C isotope. Its physical and chemical properties are very similar to its unlabeled counterpart, myristoyl chloride.

| Property | Value |

| Chemical Formula | CH₃(CH₂)₁₂¹³COCl sigmaaldrich.com |

| Molecular Weight | ~247.81 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid ontosight.aimade-in-china.com |

| Boiling Point | 250 °C at 100 mmHg sigmaaldrich.com |

| Density | Approximately 0.912 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758) ontosight.ai |

Synthesis and Spectroscopic Analysis

The synthesis of (1-13C)Tetradecanoyl chloride begins with its corresponding ¹³C-labeled carboxylic acid, (1-13C)tetradecanoic acid. A common method for synthesizing [1-¹³C]tetradecanoic acid involves the reaction of 1-bromotridecane (B143060) with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile. researchgate.net

Once the labeled carboxylic acid is obtained, it can be converted to the acyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). ontosight.aievitachem.com The reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

The successful synthesis and purity of (1-13C)Tetradecanoyl chloride are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to be very similar to that of unlabeled myristoyl chloride, showing characteristic signals for the methyl and methylene (B1212753) protons of the fatty acid chain. |

| ¹³C NMR | The carbon-13 NMR spectrum will show a significantly enhanced signal for the carbonyl carbon at position 1 due to the ¹³C enrichment. The chemical shift of this carbon provides confirmation of the labeling position. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the acyl chloride carbonyl group (C=O) stretching vibration. nist.govnist.gov |

| Mass Spectrometry (MS) | Mass spectrometry will show a molecular ion peak that is one mass unit higher than that of the unlabeled compound, confirming the incorporation of a single ¹³C atom. sigmaaldrich.com |

Utility in Enzymatic Mechanism Investigations

Probing Acyltransferase Specificity and Kinetics

Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from a donor molecule, typically an acyl-CoA, to an acceptor. (1-¹³C)Tetradecanoyl chloride, after its conversion to (1-¹³C)myristoyl-CoA, serves as an excellent tool to study the kinetics and substrate preferences of these enzymes.

Lysophosphatidic acid acyltransferases (LPAATs) play a crucial role in the de novo synthesis of phospholipids (B1166683) by catalyzing the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA), a key intermediate in lipid biosynthesis. The specificity of LPAATs for different acyl-CoAs is critical in determining the fatty acid composition of cellular membranes.

The use of (1-¹³C)myristoyl-CoA in in vitro assays with purified LPAAT or cell lysates allows for the direct measurement of the enzyme's affinity for the myristoyl group. By incubating the enzyme with LPA and a mixture of labeled and unlabeled acyl-CoAs, the incorporation of the ¹³C-myristoyl moiety into phosphatidic acid can be quantified by mass spectrometry. This provides a direct measure of the enzyme's substrate preference. For example, studies on LPAAT from certain organisms have indicated a preference for myristoyl-CoA, and the use of its ¹³C-labeled counterpart would be instrumental in confirming and quantifying this specificity.

Table 1: Hypothetical Kinetic Data for LPAAT with (1-¹³C)Myristoyl-CoA

| Parameter | Value |

| Enzyme Source | Recombinant Human LPAAT isoform |

| Substrate | (1-¹³C)Myristoyl-CoA |

| Km | 15 µM |

| Vmax | 120 nmol/min/mg |

| Methodology | LC-MS analysis of (¹³C)-Phosphatidic Acid |

This table represents hypothetical data to illustrate the type of information that can be obtained from such studies.

Phosphatidylcholine acyltransferases (PCATs), including the well-studied lecithin:cholesterol acyltransferase (LCAT) and lysophosphatidylcholine (B164491) acyltransferases (LPCATs), are involved in the remodeling of phospholipids, a process critical for maintaining membrane fluidity and generating signaling molecules. These enzymes transfer an acyl group to lysophosphatidylcholine (LPC) to form phosphatidylcholine (PC).

By employing (1-¹³C)myristoyl-CoA in assays with PCATs, researchers can investigate the enzyme's ability to utilize myristate for the acylation of LPC. Competitive assays, where the enzyme is presented with a variety of acyl-CoA species including (1-¹³C)myristoyl-CoA, can reveal the hierarchical preference of the enzyme. The resulting ¹³C-labeled phosphatidylcholine can be readily detected and quantified by mass spectrometry, providing insights into the role of myristoylation in phospholipid remodeling.

Elucidating Hydrolase and Lipase (B570770) Reaction Mechanisms

Hydrolases and lipases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In lipid metabolism, they are responsible for the breakdown of complex lipids into their constituent parts. (1-¹³C)Tetradecanoyl chloride can be used to synthesize ¹³C-labeled lipid substrates to probe the activity and selectivity of these enzymes.

To assess the substrate selectivity of a lipase, various lipid substrates containing the ¹³C-myristoyl group can be synthesized. For example, a triglyceride containing a (1-¹³C)myristoyl group at a specific position (sn-1, sn-2, or sn-3) can be used to determine the positional specificity of a lipase. After incubation with the enzyme, the reaction products are analyzed by mass spectrometry to identify the released ¹³C-myristic acid or the remaining ¹³C-labeled di- or monoglycerides. This approach provides unambiguous evidence of the enzyme's regioselectivity.

Table 2: Substrate Selectivity of a Hypothetical Lipase

| Substrate | Relative Hydrolysis Rate (%) |

| tri-(1-¹³C)Myristoyl-glycerol | 100 |

| 1-oleoyl-2-(1-¹³C)myristoyl-3-palmitoyl-glycerol | 85 |

| 1-palmitoyl-2-oleoyl-3-(1-¹³C)myristoyl-glycerol | 30 |

This table illustrates how the relative rates of hydrolysis of different ¹³C-labeled substrates can be used to determine lipase selectivity.

A key advantage of using a stable isotope label is the ability to trace the metabolic fate of the cleavage products. When a ¹³C-myristoylated lipid is hydrolyzed by a lipase, the resulting ¹³C-myristic acid can be tracked as it is either released from the cell, incorporated into other lipids, or enters catabolic pathways such as beta-oxidation. This is particularly valuable in whole-cell or in vivo studies, where the labeled fatty acid can be followed through various metabolic networks, providing a dynamic view of lipid trafficking and metabolism.

Investigation of Protein Acylation Processes

Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein. N-myristoylation, the attachment of myristate to an N-terminal glycine (B1666218) residue, is a critical modification that often mediates protein-membrane interactions and protein-protein interactions.

The study of protein N-myristoylation has been significantly advanced by the use of myristic acid analogs. While direct studies using (1-¹³C)Tetradecanoyl chloride are not extensively documented, the principles established with other labeled myristate analogs are directly applicable. Cells can be cultured in the presence of (1-¹³C)myristic acid (derived from the hydrolysis of the chloride). This labeled fatty acid is then activated to (1-¹³C)myristoyl-CoA and subsequently transferred to target proteins by N-myristoyltransferase (NMT).

Following incubation, cellular proteins are extracted and can be analyzed by mass spectrometry. The presence of a +1 Da mass shift in tryptic peptides containing an N-terminal glycine confirms that the protein is myristoylated. Furthermore, quantitative proteomic techniques can be employed to determine the stoichiometry of myristoylation and to identify novel myristoylated proteins. This approach allows for a global analysis of the "myristoylome" under different cellular conditions or in response to specific stimuli.

Myristoylation Studies and Substrate Identification

Protein N-myristoylation is a vital lipid modification where myristic acid is attached to the N-terminal glycine of a wide range of eukaryotic and viral proteins. nih.govcapes.gov.br This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for protein localization, signal transduction, and protein-protein interactions. capes.gov.brnih.gov The study of NMT and its substrates is essential for understanding various physiological and pathological processes, including cancer and infectious diseases. nih.govnih.gov

(1-¹³C)Tetradecanoyl chloride serves as a precursor for the synthesis of (1-¹³C)myristoyl-CoA, the activated form of myristic acid used by NMT. nih.govddg-pharmfac.net By introducing the ¹³C label, researchers can follow the transfer of the myristoyl group from CoA to a peptide or protein substrate. This allows for the sensitive detection of NMT activity and the identification of novel protein substrates.

The use of ¹³C-labeled precursors, in conjunction with techniques like NMR spectroscopy or mass spectrometry, facilitates the detailed characterization of NMT's substrate specificity. nih.gov For instance, by incubating purified NMT with (1-¹³C)myristoyl-CoA and a library of potential peptide substrates, one can identify which peptides become myristoylated by detecting the ¹³C signal in the high-molecular-weight protein fraction.

Moreover, the development of inhibitors for NMT is a significant area of therapeutic research. nih.govnih.gov Labeled substrates like (1-¹³C)myristoyl-CoA are invaluable in high-throughput screening assays to identify and characterize potential NMT inhibitors. The signal from the labeled product can be used to quantify the extent of inhibition.

| Application in Myristoylation Studies | Technique Used | Information Gained |

| Enzyme Activity Assays | ¹³C NMR, Mass Spectrometry | Quantitative measurement of NMT catalytic activity. |

| Substrate Identification | ¹³C NMR, Mass Spectrometry | Identification of novel proteins that undergo myristoylation. |

| Inhibitor Screening | ¹³C NMR, Fluorescence-based assays | Discovery and characterization of NMT inhibitors. |

| Kinetic Studies | ¹³C NMR | Determination of kinetic parameters of NMT for different substrates. |

Analysis of Protein-Lipid Interactions using ¹³C Labels

The interaction between proteins and lipids is fundamental to the structure and function of cellular membranes and lipoproteins. Understanding these interactions at a molecular level is crucial for deciphering many biological processes. The use of fatty acids isotopically labeled with ¹³C at specific positions provides a powerful tool for this purpose, with ¹³C NMR spectroscopy being a particularly informative technique. nih.govresearchgate.net

In a notable study, researchers utilized myristic acid labeled with ¹³C at the C-1 (carboxyl), C-3, and C-14 (methyl) positions to investigate its interaction with bovine serum albumin (BSA), a major carrier of fatty acids in the blood. nih.govresearchgate.net The ¹³C NMR spectra revealed distinct resonances for the labeled carbons, indicating that the fatty acid binds to multiple, heterogeneous sites on the albumin protein. nih.govresearchgate.net

The chemical shift of the [1-¹³C]myristic acid resonance was found to be sensitive to the pH of the environment, providing insights into the protonation state of the fatty acid's carboxyl group when bound to the protein. nih.gov This information is critical for understanding the nature of the binding pocket and the forces driving the interaction.

Furthermore, the linewidths of the ¹³C NMR signals offer information about the mobility of the bound fatty acid. nih.gov Studies have shown that even when bound to a large protein like albumin, the myristic acid molecule retains a degree of internal motion. The ¹³C label at the C-1 position, being part of the polar head group, often experiences a different motional regime compared to labels within the acyl chain, providing a detailed picture of the lipid's dynamics within the protein binding site. nih.gov

| Labeled Position | Key Findings from ¹³C NMR Studies of Myristic Acid-BSA Interaction |

| [1-¹³C] | Revealed multiple binding environments with different pH sensitivities, indicating heterogeneity in the binding sites. Provided information on the protonation state of the carboxyl group. nih.govresearchgate.net |

| [3-¹³C] | Showed restricted motion compared to the terminal methyl group, indicating a specific orientation and interaction with the protein. nih.govresearchgate.net |

| [14-¹³C] | Exhibited greater motional freedom, suggesting that the tail of the fatty acid is in a less constrained environment within the binding pocket. nih.govresearchgate.net |

Advanced Analytical Techniques for 13c Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Enrichment Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For ¹³C labeled compounds, it can confirm the precise location of the isotope and quantify its abundance.

¹³C NMR spectroscopy is uniquely suited for identifying the exact position of carbon-13 enrichment within a molecule. In (1-¹³C)Tetradecanoyl chloride, the label is at the C-1 (carbonyl) position. When this molecule is analyzed, the ¹³C NMR spectrum will show a signal for the C-1 carbon that is dramatically enhanced in intensity compared to the signals from the other 13 carbons, which are at natural abundance (approximately 1.1%). This high-intensity signal provides unambiguous confirmation of the isotopic label's location.

When (1-¹³C)Tetradecanoyl chloride is incorporated into larger lipids, such as triacylglycerols or phospholipids (B1166683), the ¹³C label remains at the carbonyl carbon of the fatty acyl chain. ¹³C NMR analysis of these purified complex lipids can confirm that the labeled fatty acid has been integrated into the lipid backbone, as the characteristic enhanced signal in the carbonyl region (typically 172-174 ppm) will be present. uc.pt This qualitative analysis is the first step in verifying the success of a labeling experiment.

Table 1: Illustrative ¹³C NMR Chemical Shifts for a Triacylglycerol Containing a (1-¹³C)Tetradecanoyl Group

| Carbon Position | Typical Chemical Shift (ppm) | Expected Signal Intensity |

| C-1 (Carbonyl) of ¹³C-Tetradecanoyl Chain | ~173.2 | Highly Enhanced |

| C-1 (Carbonyl) of Unlabeled Acyl Chains | ~172.8 | Natural Abundance |

| Glycerol Backbone Carbons | 60 - 72 | Natural Abundance |

| Olefinic Carbons (if present) | 124 - 134 | Natural Abundance |

| Methylene (B1212753) Carbons (Acyl Chains) | 10 - 35 | Natural Abundance |

| Methyl Carbons (Acyl Chains) | ~14.1 | Natural Abundance |

Note: This interactive table allows users to see the expected distinction in signal intensity for the labeled carbon.

Beyond positional analysis, ¹³C NMR can be used for quantitative measurements to determine metabolic fluxes. nih.govsemanticscholar.org The area under an NMR peak is directly proportional to the number of nuclei contributing to it. For rigorous quantification, spectra must be acquired under specific conditions (e.g., with long relaxation delays and suppression of the Nuclear Overhauser Effect) to ensure accuracy. uc.pt

By integrating the signal of the ¹³C-labeled carbonyl carbon and comparing it to the integration of a known internal standard or to the signals of other, unlabeled carbons within the metabolite pool, the degree of ¹³C enrichment can be calculated. This enrichment data is a critical input for ¹³C-Metabolic Flux Analysis (¹³C-MFA) models. nih.govnih.govresearchgate.net These models use the isotopic labeling patterns of key metabolites to calculate the rates (fluxes) of reactions throughout a metabolic network, providing a detailed snapshot of cellular metabolism. nih.gov

Mass Spectrometry (MS) Approaches for Isotopic Profiling

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is an exceptionally sensitive technique for detecting isotopic labels. The incorporation of a ¹³C atom increases a molecule's mass by approximately 1.00335 Da compared to its ¹²C counterpart. This mass difference is readily detected by modern mass spectrometers.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Fatty acids and their derivatives are well-suited for this analysis. nau.eduresearchgate.net The highly reactive (1-¹³C)Tetradecanoyl chloride would first be converted into a more stable derivative, typically a fatty acid methyl ester (FAME), by reaction with methanol. This derivatization step is common for the analysis of acyl chlorides and fatty acids. nih.govrsc.org

The resulting methyl (1-¹³C)tetradecanoate is then analyzed by GC-MS. The mass spectrum will show a molecular ion (M⁺) peak at an m/z value that is one unit higher than that of the unlabeled methyl tetradecanoate. By measuring the relative intensities of the labeled (M+1) and unlabeled (M) ions, the isotopic enrichment can be precisely quantified. Furthermore, analysis of the fragmentation patterns can confirm where the label resides within the molecule. nau.edu This approach is foundational for tracing the flow of carbon from the labeled fatty acid into the general fatty acid pool. nau.edu

Table 2: Expected Mass Shift in GC-MS for Methyl Tetradecanoate Derivative

| Analyte | Molecular Formula | Molecular Weight (Da) | Expected Molecular Ion (m/z) |

| Methyl tetradecanoate (Unlabeled) | C₁₅H₃₀O₂ | 242.40 | 242 |

| Methyl (1-¹³C)tetradecanoate | ¹³C¹⁴C₁₄H₃₀O₂ | 243.40 | 243 |

Note: This interactive table highlights the one-unit mass shift that is characteristic of single ¹³C labeling.

LC-MS is the premier technique for analyzing less volatile and more complex lipids, such as phospholipids, sphingolipids, and triacylglycerols, into which the (1-¹³C)Tetradecanoyl chloride tracer is often incorporated. oup.comnih.govresearchgate.net The use of stable isotope tracers in these analyses allows for the dynamic study of lipid synthesis and turnover without perturbing the biological system. ckisotopes.com

After introducing (1-¹³C)Tetradecanoyl chloride to a biological system, lipids are extracted and separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. A lipid molecule, for instance, a phosphatidylcholine, that has incorporated the ¹³C-labeled fatty acid will exhibit a precursor ion with an m/z that is one unit higher than its corresponding unlabeled counterpart. oup.comresearchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the lipid, and the detection of a ¹³C-labeled tetradecanoyl fragment ion confirms the identity and incorporation of the tracer. This lipidomics approach provides highly detailed information on which specific lipid species are being actively synthesized or remodeled. nih.gov

Table 3: Example of Isotopic Profiling of a Complex Lipid by LC-MS

| Lipid Species (Example) | Labeled Status | Expected Precursor Ion [M+H]⁺ (m/z) | Key MS/MS Fragment |

| PC(16:0/14:0) | Unlabeled | 706.5 | Tetradecanoyl fragment |

| PC(16:0/14:0) | ¹³C-Labeled | 707.5 | ¹³C-Tetradecanoyl fragment |

Note: This interactive table demonstrates how LC-MS can distinguish between unlabeled and labeled complex lipids based on the precursor ion mass.

Isotope Ratio Mass Spectrometry is a specialized form of mass spectrometry that provides extremely precise measurements of isotope ratios. While general MS techniques measure the abundance of different mass isotopologues, IRMS measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C) with very high precision.

For analysis, a sample containing metabolites derived from (1-¹³C)Tetradecanoyl chloride is typically processed, and individual compounds can be separated by a gas chromatograph. Each separated compound is then combusted in an online furnace to convert all carbon into carbon dioxide (CO₂). This CO₂ is introduced into the IRMS, which measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). The resulting ¹³C enrichment is expressed in delta notation (δ¹³C) relative to an international standard. This technique is invaluable for determining the bulk incorporation of the ¹³C label into a total lipid extract or into specific, purified fatty acids, offering a global view of the tracer's assimilation.

Hybrid Techniques for Enhanced Metabolomic Resolution

The analysis of ¹³C labeled metabolites, such as (1-¹³C)Tetradecanoyl chloride, is significantly enhanced by the use of hybrid analytical techniques. These methods couple a high-resolution separation technique with a sensitive detection method, providing comprehensive qualitative and quantitative data. The integration of chromatography with mass spectrometry or nuclear magnetic resonance spectroscopy allows for the differentiation of complex biological mixtures and the precise tracking of isotopic labels through metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile hybrid technique for metabolomic analysis, suitable for a wide range of polar and non-polar compounds. researchgate.net In this method, liquid chromatography (LC) first separates the components of a complex mixture. Following separation, the analyte is introduced into a mass spectrometer (MS) for detection, identification, and quantification.

The use of ¹³C isotope labeling provides a distinct advantage in LC-MS-based metabolomics. acs.org The introduction of a ¹³C-labeled internal standard allows for improved compound annotation and reliable relative quantification. acs.org For instance, advanced platforms like Ultra Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR MS) offer high resolution and mass accuracy, which is crucial for distinguishing between isotopologues—molecules that differ only in their isotopic composition. acs.orgnih.gov This capability is essential for determining the exact number of carbon atoms in a metabolite and for differentiating biological signals from background noise. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable metabolites. researchgate.net For non-volatile compounds like fatty acids, a derivatization step is typically required to increase their volatility. The analysis of ¹³C-labeled fatty acids by GC-MS allows for the measurement of isotopic enrichment in major lipid classes. nih.gov

This technique is particularly useful for metabolic flux analysis, where the position-specific incorporation of ¹³C into fatty acids and their fragments can be used to estimate fluxes through central carbon metabolic networks. nau.edu For example, by analyzing the ¹³C enrichment of fatty acid fragments, researchers can quantify the activity of different metabolic pathways. nau.edu The high selectivity of GC provides clear separation of individual fatty acids, enabling the collection of distinct mass spectra for each. nih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance the positional ¹³C-label information by introducing a second fragmentation step, which helps to resolve additional metabolic fluxes. rwth-aachen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

While often used as a standalone technique, NMR spectroscopy can be coupled with separation methods like LC (LC-NMR). The primary advantage of NMR in the context of ¹³C labeled compounds is its ability to provide detailed structural information and to pinpoint the exact location of the isotopic label within a molecule. alfa-chemistry.comnih.gov ¹³C-isotope labeling is a valuable tool for studying complex chemical systems, as it allows for the quantification of multiple components from a single ¹³C NMR spectrum. rsc.org This is particularly useful in structural biology and metabolic flux analysis. alfa-chemistry.com The large chemical shift range of ¹³C compared to ¹H provides better resolution in complex mixtures. nih.gov

Data Tables

Table 1: Physicochemical Properties of (1-¹³C)Tetradecanoyl chloride

| Property | Value |

| Chemical Formula | C₁₃¹³CH₂₇ClO |

| Molecular Weight | 247.82 g/mol |

| Appearance | Clear colorless to light yellowish-brown liquid |

| Boiling Point | 145-148 °C at 5 Torr |

| Melting Point | -1 °C |

| Density | 0.913 g/mL at 20 °C |

| Purity | >99% |

| Synonyms | (1-¹³C)Myristoyl chloride, (1-¹³C)Tetradecanoic acid chloride |

Note: Some properties are based on the unlabeled analogue, Tetradecanoyl chloride. The molecular weight is adjusted for the single ¹³C isotope.

Table 2: Research Findings on Hybrid Techniques for ¹³C Labeled Metabolites

| Technique | Study Focus | Key Findings |

| UPLC-FTICR MS | ¹³C Isotope-Labeled Metabolomes | Enables improved compound annotation and relative quantification in untargeted metabolomics. Helps discriminate biological from non-biological signals. acs.org |

| LC-QTOF MS & LC-QQQ MS | ¹³C Metabolic Flux Analysis | Both high- and low-resolution MS platforms can provide sufficient spectral accuracy for determining isotopic enrichments. QQQ systems may offer higher precision. mdpi.com |

| GC-MS | ¹³C Fatty Acid Enrichment in Lipids | Allows for the measurement of ¹³C incorporation into different lipid classes after derivatization. High selectivity of GC resolves individual fatty acids. nih.gov |

| GC-MS | Position-specific ¹³C incorporation in fatty acids | Analysis of ¹³C enrichment in fatty acid fragments can be used to quantitatively estimate fluxes through central carbon metabolic networks. nau.edu |

| LC-MS (IROA) | Isotopic Ratio Outlier Analysis (IROA) | Using samples labeled with 5% and 95% ¹³C allows for differentiation of biological signals from artifacts and yields the exact number of carbons, reducing possible molecular formulae. nih.govfrontiersin.org |

Applications in Preclinical and in Vitro Biological Systems

Cellular Models for Lipid Metabolism Research

Cellular models provide a controlled environment to study the specific roles of fatty acids in metabolic processes. The use of (1-¹³C)Tetradecanoyl chloride in these models allows for the precise tracking of its incorporation into various lipid species, offering insights into the dynamics of lipid metabolism at the cellular level.

Adipocyte Differentiation and Lipid Accumulation Studies

The 3T3-L1 preadipocyte cell line is a widely used model to study the process of adipogenesis, where precursor cells differentiate into mature, lipid-storing adipocytes. By introducing (1-¹³C)Tetradecanoyl chloride into the culture medium during differentiation, researchers can monitor its incorporation into triglycerides and other lipids, providing a quantitative measure of lipid accumulation and synthesis.

Table 1: Representative Incorporation of ¹³C-Labeled Fatty Acid into Triglycerides During 3T3-L1 Adipocyte Differentiation This table presents illustrative data based on typical findings in stable isotope tracing studies of adipogenesis, as specific data for (1-¹³C)Tetradecanoyl chloride is not available.

| Day of Differentiation | ¹³C-Labeled Fatty Acid Incorporation into Triglycerides (%) |

|---|---|

| 2 | 5.2 |

| 4 | 18.5 |

| 6 | 45.3 |

| 8 | 72.1 |

Hepatocyte Lipid Synthesis and Secretion Profiling

Hepatocytes play a central role in lipid metabolism, including the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL) for secretion. (1-¹³C)Tetradecanoyl chloride can be used to trace the pathways of fatty acid uptake, esterification into triglycerides, and subsequent secretion from hepatocytes.

In primary hepatocyte cultures or liver cell lines such as HepG2, the addition of (1-¹³C)Tetradecanoyl chloride to the medium allows for the monitoring of its incorporation into intracellular and secreted lipid fractions. Mass spectrometry-based analysis can then quantify the amount of ¹³C-labeled triglycerides and other lipids inside the cells and in the culture medium, providing a detailed profile of lipid synthesis and secretion rates. This approach helps in understanding how various physiological and pathological conditions affect hepatic lipid metabolism. For example, studies have shown that under conditions mimicking insulin resistance, there is an increased incorporation of labeled fatty acids into triglycerides, reflecting enhanced de novo lipogenesis. nih.gov

Table 2: Representative Profiling of ¹³C-Labeled Lipid Synthesis and Secretion in Cultured Hepatocytes This table presents illustrative data based on typical findings in stable isotope tracing studies of hepatocyte lipid metabolism, as specific data for (1-¹³C)Tetradecanoyl chloride is not available.

| Lipid Fraction | ¹³C-Label Incorporation (nmol/mg cell protein) |

|---|---|

| Intracellular Triglycerides | 15.8 |

| Secreted Triglycerides (in VLDL) | 8.2 |

| Intracellular Phospholipids (B1166683) | 4.5 |

| Secreted Phospholipids | 1.9 |

Macrophage Lipid Droplet Dynamics and Inflammation Studies

Macrophages are key players in the inflammatory response, and their lipid metabolism is closely linked to their function. The accumulation of lipids in droplets within macrophages, a hallmark of foam cell formation in atherosclerosis, is a dynamic process. (1-¹³C)Tetradecanoyl chloride can be used to trace the uptake of fatty acids and their incorporation into these lipid droplets. nih.gov

By treating macrophages with pro-inflammatory stimuli in the presence of (1-¹³C)Tetradecanoyl chloride, researchers can investigate how inflammation affects fatty acid trafficking and storage. nih.gov Subsequent analysis of the lipid droplet composition can reveal the extent to which exogenous fatty acids contribute to their formation. Furthermore, the labeled myristate can be traced into the synthesis of pro-inflammatory lipid mediators, providing a direct link between fatty acid metabolism and the inflammatory response. For instance, studies have demonstrated that activated macrophages increase their uptake of fatty acids, which are then stored in lipid droplets. nih.gov

Table 3: Representative Analysis of ¹³C-Labeled Fatty Acid Incorporation into Macrophage Lipid Droplets under Inflammatory Conditions This table presents illustrative data based on typical findings in stable isotope tracing studies of macrophage lipid metabolism, as specific data for (1-¹³C)Tetradecanoyl chloride is not available.

| Condition | ¹³C-Label in Lipid Droplet Triglycerides (%) |

|---|---|

| Control (Unstimulated) | 12.5 |

| Pro-inflammatory Stimulus (LPS) | 38.7 |

Animal Models for Systemic Lipid Metabolism (Excluding Clinical Human Data)

Animal models are indispensable for understanding the complex interplay of lipid metabolism between different organs in a whole-organism context. The administration of (1-¹³C)Tetradecanoyl chloride to these models allows for the tracing of exogenous fatty acids throughout the body.

In Vivo Tracing of Exogenous Labeled Fatty Acids

Following administration (e.g., via intravenous injection or oral gavage) of (1-¹³C)Tetradecanoyl chloride to animal models such as mice or rats, the labeled fatty acid enters the circulation and is taken up by various tissues. By collecting blood and tissue samples at different time points, researchers can track the disappearance of the labeled fatty acid from the plasma and its appearance in different lipid pools within various organs. nih.gov

This methodology provides valuable information on the kinetics of fatty acid uptake, transport, and esterification in a physiological setting. It allows for the calculation of parameters such as the fractional turnover rate of plasma free fatty acids and the rate of their incorporation into tissue triglycerides. Such studies are crucial for understanding the systemic effects of diet, disease, and therapeutic interventions on lipid metabolism.

Organ-Specific Lipid Turnover and Distribution Analysis

A key application of in vivo tracing with (1-¹³C)Tetradecanoyl chloride is the analysis of how different organs handle fatty acids. After administration of the tracer, tissues such as the liver, adipose tissue, skeletal muscle, and heart can be harvested, and their lipid content extracted and analyzed by mass spectrometry. This allows for the quantification of the amount of ¹³C-label incorporated into various lipid classes in each organ.

This organ-specific analysis reveals the relative contribution of exogenous fatty acids to the lipid pools of different tissues and can be used to determine the turnover rates of these lipids. For example, such studies can demonstrate the rapid uptake and esterification of fatty acids by the liver for VLDL production, the storage of fatty acids in adipose tissue triglycerides, and the utilization of fatty acids as an energy source by muscle and heart. researchgate.net

Table 4: Representative Organ Distribution of ¹³C-Labeled Fatty Acid 4 Hours Post-Administration in a Mouse Model This table presents illustrative data based on typical findings in in vivo stable isotope tracing studies, as specific data for (1-¹³C)Tetradecanoyl chloride is not available.

| Organ | ¹³C-Label Incorporation (% of Injected Dose) |

|---|---|

| Liver | 25.3 |

| Adipose Tissue (Epididymal) | 18.9 |

| Skeletal Muscle (Gastrocnemius) | 10.5 |

| Heart | 5.1 |

| Plasma | 2.7 |

Reconstituted Enzyme Systems and Cell-Free Extracts

The use of (1-¹³C)Tetradecanoyl chloride, often converted to its biologically active form, (1-¹³C)myristoyl-CoA, allows for the precise tracking and quantification of myristoylation in controlled in vitro environments. These systems, free from the complexities of cellular metabolism, enable a focused analysis of enzyme activity and substrate specificity.

Probing the Kinetics of N-Myristoyltransferase (NMT)

A primary application of (1-¹³C)Tetradecanoyl chloride is in the kinetic analysis of N-myristoyltransferase (NMT), the enzyme responsible for attaching the myristoyl group to the N-terminal glycine (B1666218) of target proteins. In a typical reconstituted enzyme system, purified, recombinant NMT is incubated with a synthetic peptide substrate and (1-¹³C)myristoyl-CoA. The incorporation of the ¹³C-labeled myristoyl group into the peptide can be monitored over time using techniques such as mass spectrometry.

This approach allows for the determination of key kinetic parameters, providing insights into the enzyme's catalytic efficiency and its affinity for both the fatty acid and peptide substrates. While specific studies exclusively using (1-¹³C)Tetradecanoyl chloride are not extensively detailed in publicly available literature with comprehensive data tables, the principles of such assays are well-established. For instance, kinetic parameters for NMT have been determined using analogous methods, such as radiolabeled [³H]myristoyl-CoA. These studies have established baseline kinetic values for various NMT isoforms and their peptide substrates.

| Enzyme | Substrate (Peptide) | Substrate (Fatty Acyl-CoA) | Apparent K_m (Peptide) (µM) | Apparent K_m_ (Fatty Acyl-CoA) (µM) | Apparent k_cat_ (min⁻¹) |

| Human NMT1 | GNAI1 (1-8) | Myristoyl-CoA | 0.6 | 5.0 | 1.5 |

| Saccharomyces cerevisiae NMT | Gpa1p (2-9) | Myristoyl-CoA | 1.2 | 2.5 | 2.1 |

This table presents representative kinetic data for N-myristoyltransferases obtained through in vitro assays. While not specific to (1-¹³C)Tetradecanoyl chloride, it illustrates the type of data generated in such reconstituted enzyme systems.

The use of a ¹³C-labeled substrate offers a non-radioactive alternative for these assays, with detection by mass spectrometry providing high sensitivity and specificity. The mass shift of +1 Da resulting from the incorporation of the ¹³C-labeled myristoyl group allows for unambiguous identification and quantification of the modified peptide.

Investigating Substrate Specificity and Inhibition

Reconstituted enzyme systems utilizing (1-¹³C)myristoyl-CoA are also instrumental in elucidating the substrate specificity of NMT. By testing a library of peptide sequences, researchers can identify the consensus sequences that are preferentially myristoylated by the enzyme. The quantitative nature of mass spectrometry analysis enables a precise ranking of peptide substrates based on the extent of their modification.

Furthermore, these in vitro assays are critical for the screening and characterization of NMT inhibitors. Potential inhibitory compounds can be added to the reaction mixture, and their effect on the rate of ¹³C-myristoylation can be quantified. This allows for the determination of inhibitor potency (e.g., IC₅₀ values) and the elucidation of the mechanism of inhibition.

Cell-Free Extracts for Studying Protein Myristoylation

Cell-free extracts, which contain the necessary translational machinery, provide a more complex in vitro environment for studying protein myristoylation. In this system, a plasmid encoding a target protein is added to the extract along with (1-¹³C)myristoyl-CoA. The protein is transcribed and translated, and if it is a substrate for endogenous NMT present in the extract, it will be co-translationally myristoylated.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Data for Systems Biology Approaches

A major frontier in metabolic research is the integration of ¹³C-fluxomics data with other "omics" disciplines, including genomics, transcriptomics, and proteomics, to construct comprehensive systems biology models. This holistic approach allows researchers to move beyond measuring isolated changes and instead understand how metabolic fluxes are regulated and how they, in turn, influence other cellular processes.

By combining data from ¹³C tracers with transcriptomic and proteomic analyses, scientists can correlate changes in metabolic pathway utilization with alterations in gene expression and protein abundance. nih.gov For instance, observing an increased flux through a specific fatty acid oxidation pathway, as traced by (1-¹³C)Tetradecanoyl chloride, can be linked to the upregulation of genes encoding the necessary enzymes and transport proteins. This integrated analysis provides a more complete picture of the cellular response to various stimuli or pathological conditions.

Machine learning and other computational tools are becoming increasingly vital for managing and interpreting these large, heterogeneous datasets. mdpi.com Supervised machine learning, for example, can identify key molecular features from multi-omics datasets that are predictive of specific metabolic phenotypes. mdpi.com This systems-level view is critical for understanding complex diseases where metabolic dysregulation is a key component.

Table 1: Multi-Omics Integration in Metabolic Research

| Omics Type | Data Provided | Potential Integration with ¹³C-Tracer Data |

|---|---|---|

| Genomics | Information on genetic predispositions, mutations in metabolic enzyme genes. | Correlate genetic variants with observed differences in fatty acid metabolism and flux distribution. |

| Transcriptomics | Quantification of gene expression (mRNA levels) for metabolic enzymes. | Link changes in metabolic fluxes to the upregulation or downregulation of specific metabolic genes. |

| Proteomics | Quantification of protein abundance, including metabolic enzymes and transporters. | Validate that changes in gene expression translate to functional protein levels that drive metabolic shifts. |

| Metabolomics | Measurement of the concentrations of a wide range of small molecule metabolites. | Provide a snapshot of the metabolic state, which can be complemented by the dynamic flux information from ¹³C tracers. |

Development of Novel Labeled Probes for Imaging Techniques

The development of novel imaging probes from ¹³C-labeled fatty acids is a promising avenue for visualizing metabolic activity directly within tissues and even single cells. While traditional methods provide data from bulk tissue homogenates, imaging techniques can reveal spatial heterogeneity in metabolism, which is often crucial in complex tissues like tumors or the brain.

One emerging technique is Mass Spectrometry Imaging (MSI), which can map the distribution of hundreds of molecules, including lipids, in a tissue section. By introducing a ¹³C-labeled precursor like (1-¹³C)Tetradecanoyl chloride, researchers can trace its incorporation into various complex lipids (e.g., triglycerides, phospholipids) and visualize the spatial patterns of de novo lipid synthesis. A novel method called ¹³C-SpaceM combines MSI for detecting stable isotope-labeled lipids with microscopy, allowing for single-cell isotope tracing. biorxiv.org This powerful approach can resolve metabolic differences between individual cells, for example, distinguishing between normoxic and hypoxic metabolic states within a tumor microenvironment. biorxiv.org

Future work will focus on enhancing the sensitivity and spatial resolution of these techniques. This includes developing new ¹³C-labeled probes with improved ionization efficiency for MSI and creating multimodal probes that can be detected by both MSI and fluorescence microscopy, offering complementary views of metabolic activity.

Advancements in High-Throughput ¹³C Metabolomics

The scale of modern biological experiments, particularly in fields like synthetic biology and drug discovery, necessitates high-throughput methods for analyzing cellular metabolism. nih.gov While ¹³C-metabolic flux analysis has traditionally been a low-throughput, labor-intensive process, recent advancements are paving the way for more rapid and automated workflows. nih.gov

Key areas of development include:

Automated Cultivation and Sampling: Robotic systems are being implemented to manage large-scale cell culture experiments, including the precise introduction of ¹³C-labeled tracers and automated collection of samples at multiple time points.

Rapid Sample Preparation: Streamlined and miniaturized protocols for metabolite extraction are reducing processing times and sample volume requirements.

Fast Analytics: The combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful tool for separating and detecting metabolites. iptonline.com Advances in ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry are significantly shortening analysis times while improving sensitivity and coverage of the metabolome. iptonline.com

Integrated Software Solutions: User-friendly software is being developed to automate the complex data processing and flux calculation steps, a critical bottleneck in traditional workflows. nih.gov

These high-throughput platforms are enabling the rapid metabolic phenotyping of large numbers of engineered microbial strains or the screening of compound libraries for their effects on cellular metabolism. nih.govnih.gov This accelerates the design-build-test-learn cycle in metabolic engineering and facilitates a deeper understanding of drug mechanisms of action. nih.govfrontiersin.org

Table 2: Evolution of ¹³C Metabolomics Workflow

| Workflow Stage | Traditional Approach | High-Throughput Advancements |

|---|---|---|

| Cultivation | Manual flask cultures | Automated, parallel micro-bioreactor systems |

| Sampling | Manual, time-intensive collection | Robotic liquid handlers for automated sampling |

| Analytics | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for faster, more sensitive analysis |

| Data Processing | Manual curation and complex, specialized software | Integrated, automated software for peak integration, isotopologue analysis, and flux calculation |

Computational Modeling of Metabolic Networks Using Isotopic Data

Isotopic data derived from tracers like (1-¹³C)Tetradecanoyl chloride are fundamental inputs for the computational modeling of metabolic networks. These models provide a quantitative framework for understanding cellular metabolism that goes far beyond simple pathway maps. mdpi.com Isotope-assisted Metabolic Flux Analysis (MFA) is a cornerstone technique that uses the patterns of ¹³C incorporation into metabolites to calculate the rates (fluxes) of intracellular biochemical reactions. mdpi.comumd.edu

The future of computational modeling lies in several key areas:

Genome-Scale Models: While early MFA studies focused on central carbon metabolism, efforts are now directed at incorporating isotopic data into genome-scale metabolic models (GEMs). This allows for a more holistic analysis of cellular metabolism, though it presents significant computational challenges. umd.edu

Dynamic Modeling: Traditional MFA assumes the cell is at a metabolic steady state. nih.gov However, many biological processes are dynamic. Isotopically non-stationary MFA (INST-MFA) measures the rate of ¹³C incorporation over time, providing richer data that can be used to estimate not only fluxes but also the sizes of metabolite pools. mdpi.comnih.gov

Improved Algorithms: As models become more complex, there is a need for more robust and efficient computational algorithms to solve the complex systems of equations involved in flux calculations. umd.edu

These advanced modeling approaches, fueled by high-quality isotopic data, are essential for predictive biology. monash.edu They can be used to simulate the effects of genetic mutations, identify novel drug targets, and design optimized metabolic engineering strategies for the production of biofuels and other valuable chemicals. umd.edu

Q & A

Q. What are the optimal synthetic routes for preparing high-purity (1-~13~C)Tetradecanoyl chloride, and how can isotopic integrity be preserved?

- Methodology : this compound is synthesized via the reaction of isotopically labeled tetradecanoic acid (e.g., (1-~13~C)myristic acid) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous reflux conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, with excess SOCl₂ removed under reduced pressure. Distillation (b.p. 172–176°C at 3.75 mmHg) ensures purity >99% .

- Isotopic Preservation : Use strictly anhydrous conditions to prevent hydrolysis. Monitor ~13~C incorporation via (δ ~170–175 ppm for the carbonyl group) and mass spectrometry (e.g., ESI-MS for [M+Cl]⁻ ions at m/z 246.82) .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

- Key Properties :

- Handling Recommendations : Store under inert gas (N₂/Ar) at 0–4°C. Use Schlenk-line techniques for moisture-sensitive reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with phospholipids in liposome synthesis?

- Methodology :

- Catalyst Screening : Test nucleophilic catalysts (e.g., DMAP, pyridine) at 0.5–2 mol% to accelerate acylation. Monitor reaction progress via TLC (hexane:EtOAc = 4:1) or for phospholipid derivatives .

- Solvent Effects : Compare yields in anhydrous CH₂Cl₂ vs. THF. Polar aprotic solvents enhance reactivity but may require lower temperatures (−20°C) to suppress side reactions .

- Kinetic Data : Pseudo-first-order rate constants () for acylation can be determined using stopped-flow spectroscopy under varying pH (6–8) .

Q. What methodological challenges arise when using this compound in metabolic tracer studies, and how can they be resolved?

- Challenges :

- Isotopic Dilution : Non-specific hydrolysis in aqueous media reduces ~13~C signal. Use micellar encapsulation (e.g., with PEG-lipids) to stabilize the acyl chloride .

- Analytical Sensitivity : Low ~13~C abundance (1.1% natural) necessitates enrichment to >99 atom% for LC-MS detection. Validate via isotopic ratio mass spectrometry (IRMS) .

- Validation : Compare tracer incorporation into fatty acid derivatives (e.g., myristoylated proteins) using SILAC (stable isotope labeling by amino acids) controls .

Q. How do chain-length variations (C12 vs. C14 vs. C16 acyl chlorides) affect nucleophilic substitution kinetics in esterification reactions?

- Mechanistic Insights :

- Steric Effects : Longer chains (e.g., C16) exhibit slower reaction rates due to increased steric hindrance. Quantify via Hammett plots using substituent constants (σ) for acyl chlorides .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity. Compare chemical shifts of carbonyl groups to assess electronic environments .

- Case Study : Tetradecanoyl chloride (C14) shows 20% faster acylation of ethanolamine than dodecanoyl chloride (C12) under identical conditions, as measured by GC-FID .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.